N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring and the biphenyl moiety. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the substituents present on the compound.
Scientific Research Applications
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and biological activities. The uniqueness of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-6-4-5-18(13-20)16-9-11-17(12-10-16)23(25)24-14-19-15-27-22-8-3-2-7-21(19)22/h2-13,19H,14-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIWHXHLERJHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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